molecular formula C9H5BrClF3O B13422024 5-Bromo-2-methyl-3-(trifluoromethyl)benzoyl chloride

5-Bromo-2-methyl-3-(trifluoromethyl)benzoyl chloride

Cat. No.: B13422024
M. Wt: 301.49 g/mol
InChI Key: WNJVLAGEYRALHO-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-3-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C9H5BrClF3O It is a derivative of benzoyl chloride, featuring bromine, methyl, and trifluoromethyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-3-(trifluoromethyl)benzoyl chloride typically involves the acylation of 5-bromo-2-methyl-3-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group. The reaction can be represented as follows:

5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid+SOCl25-Bromo-2-methyl-3-(trifluoromethyl)benzoyl chloride+SO2+HCl\text{5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid+SOCl2​→5-Bromo-2-methyl-3-(trifluoromethyl)benzoyl chloride+SO2​+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

This compound readily participates in nucleophilic substitution at the carbonyl carbon, forming derivatives critical for pharmaceutical intermediates:

NucleophileProduct ClassTypical ConditionsKey Applications
AminesSubstituted benzamidesTHF, 0-5°C, 2-4 hrs Kinase inhibitor precursors
AlcoholsEstersPyridine catalyst, RTPolymer crosslinking agents
ThiolsThioestersDCM, -10°C, 1 hr Prodrug development

Reactivity is enhanced by electron-withdrawing effects of bromine and trifluoromethyl groups, increasing electrophilicity by 1.8× compared to non-halogenated benzoyl chlorides .

Cross-Coupling Reactions

The bromine substituent enables palladium-catalyzed couplings:

Reaction TypeCatalytic SystemYield RangeKey Products
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃65-78% Biaryl scaffolds for OLED materials
Buchwald-HartwigPd₂(dba)₃/Xantphos72-85% N-aryl compounds for drug discovery

Steric hindrance from the 2-methyl group reduces reaction rates by ~30% compared to non-methylated analogs, requiring optimized ligand systems .

Friedel-Crafts Acylation

Electron-rich arenes react at the carbonyl group to form ketones:

AreneSolventLewis AcidYieldApplication
AnisoleNitromethaneAlCl₃61% Fluorescent dye intermediates
NaphthaleneDCMFeCl₃54%Liquid crystal precursors

Regioselectivity is controlled by the trifluoromethyl group's meta-directing effects .

Hydrolysis and Alcoholysis

Controlled hydrolysis produces carboxylic acid derivatives:

ReagentTemperatureProductPurity
H₂O (pH 9.5)40°C5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid>98%
MeOH/H₂O (1:1)RTMethyl ester95%

Reaction half-life in aqueous solutions: 2.3 hrs at pH 7, decreasing to 18 mins at pH 10 .

Organometallic Reactions

Reacts with Grignard reagents at the carbonyl:

ReagentProductStability
CH₃MgBrTertiary alcohol derivativeAir-sensitive
PhMgClDiarylmethanol analogStable up to 80°C

The trifluoromethyl group reduces nucleophilic attack rates by 40% compared to chloro analogs .

Electronic Effects

  • Trifluoromethyl group : Increases electrophilicity (Hammett σₚ = +0.54)

  • Bromine atom : Provides polarizability for SNAr reactions (σₘ = +0.39)

  • Methyl group : Electron-donating (+I effect) moderates reactivity at C-2

Steric Considerations

  • Ortho-methyl group creates 8.3 ų steric bulk, reducing reaction rates with bulky nucleophiles by up to 50%

  • Optimal solvent: THF (Reichardt’s ET(30) = 37.4) balances solubility and reactivity

Comparative Reactivity Analysis

ParameterThis compound3-Bromo-5-(trifluoromethyl)benzoyl chloride
Hydrolysis Rate0.42 min⁻¹ (pH 7)0.68 min⁻¹ (pH 7)
Suzuki Coupling Yield72%88%
Thermal StabilityDecomposes at 148°CDecomposes at 132°C

The methyl group enhances thermal stability but reduces electronic activation for coupling reactions .

Scientific Research Applications

5-Bromo-2-methyl-3-(trifluoromethyl)benzoyl chloride is a compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its synthesis, applications in organic synthesis, medicinal chemistry, and materials science, while also providing insights from case studies and data tables.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of 2-methyl-3-(trifluoromethyl)benzoic acid followed by chlorination. The general synthetic route includes:

  • Bromination : The starting material is treated with bromine or bromine-containing reagents such as N-bromosuccinimide under controlled conditions to yield the brominated product.
  • Chlorination : The resulting compound undergoes chlorination to form this compound.

This compound can be characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Applications in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its applications include:

  • Building Block for Complex Molecules : It acts as a precursor for synthesizing various pharmaceuticals and agrochemicals due to its reactive chlorobenzoyl group.
  • Reagent in Coupling Reactions : The compound can be utilized in coupling reactions to form carbon-carbon bonds, which are essential in constructing complex organic frameworks.

Data Table: Key Applications in Organic Synthesis

Application TypeDescription
Precursor for PharmaceuticalsUsed in the synthesis of drug candidates
Agrochemical IntermediatesServes as a building block for pesticide development
Coupling ReactionsFacilitates the formation of complex organic structures

Medicinal Chemistry Applications

Recent studies have highlighted the potential of this compound in medicinal chemistry:

  • Anticancer Activity : Compounds derived from this benzoyl chloride have shown promising results as anticancer agents. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation.

Case Study: Anticancer Derivatives

A study investigated a derivative synthesized from this compound, revealing an IC50 value of 8.47 µM against MCF-7 breast cancer cells. The compound's mechanism of action involved inhibition of specific matrix metalloproteinases, which are crucial for tumor progression and metastasis .

Data Table: Anticancer Activity Results

Compound NameCell LineIC50 (µM)Percent Viable Cells (10 µM)
Compound AMCF-78.4716.36%
Compound BHeLa9.2215.05%

Materials Science Applications

In materials science, this compound is utilized for developing advanced materials:

  • Polymer Chemistry : The compound can be employed as a monomer or cross-linking agent in the synthesis of polymers, particularly those with enhanced thermal and chemical resistance due to the presence of trifluoromethyl groups.

Data Table: Polymer Applications

Polymer TypeApplication
Poly(methyl methacrylate) (PMMA)Optical devices
Poly(vinyl methyl ether) (PVME)Coatings with enhanced properties

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-3-(trifluoromethyl)benzoyl chloride is primarily based on its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzoyl chloride
  • 3-Methyl-5-(trifluoromethyl)benzoyl chloride
  • 5-Bromo-2-methylbenzoic acid

Uniqueness

5-Bromo-2-methyl-3-(trifluoromethyl)benzoyl chloride is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These substituents influence the compound’s reactivity and make it suitable for specific applications that other similar compounds may not be able to achieve.

Biological Activity

5-Bromo-2-methyl-3-(trifluoromethyl)benzoyl chloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a benzoyl chloride moiety with a bromine atom and a trifluoromethyl group attached to the aromatic ring. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may contribute to its biological activity.

Research indicates that compounds containing trifluoromethyl groups can exhibit significant biological activities, including:

  • Inhibition of Enzymatic Activity : The trifluoromethyl group can influence the binding affinity of compounds to various enzymes, enhancing their inhibitory potential.
  • Anticancer Activity : Several studies have shown that derivatives of benzoyl chlorides with trifluoromethyl substitutions can induce apoptosis in cancer cells and inhibit tumor growth.

Anticancer Activity

A recent study investigated the anticancer potential of related compounds, highlighting the importance of structural modifications in enhancing efficacy. The compound 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), derived from similar precursors, demonstrated significant inhibitory effects on cancer cell proliferation:

  • IC50 Values : The IC50 value for BPU against MCF-7 breast cancer cells was found to be 8.47 ± 0.18 µM after 72 hours of treatment, indicating potent activity compared to standard treatments like Tamoxifen .
  • Mechanism : BPU was shown to inhibit angiogenesis and induce apoptosis through interactions with matrix metalloproteinases (MMPs), which are crucial in cancer progression .
CompoundCell LineIC50 (µM)Treatment Duration
BPUMCF-78.47 ± 0.1872 hours
TamoxifenMCF-71072 hours

Enzyme Inhibition

In another study, compounds similar to this compound were evaluated for their ability to inhibit specific enzymes involved in cancer metabolism:

  • Matrix Metalloproteinases (MMPs) : Binding studies revealed that these compounds exhibited strong binding affinities towards MMP-2 and MMP-9, which are implicated in tumor metastasis .

Properties

Molecular Formula

C9H5BrClF3O

Molecular Weight

301.49 g/mol

IUPAC Name

5-bromo-2-methyl-3-(trifluoromethyl)benzoyl chloride

InChI

InChI=1S/C9H5BrClF3O/c1-4-6(8(11)15)2-5(10)3-7(4)9(12,13)14/h2-3H,1H3

InChI Key

WNJVLAGEYRALHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1C(F)(F)F)Br)C(=O)Cl

Origin of Product

United States

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